molecular formula C29H27ClF3N5O10 B12395062 Mefatinib CAS No. 1989592-50-8

Mefatinib

Cat. No.: B12395062
CAS No.: 1989592-50-8
M. Wt: 698.0 g/mol
InChI Key: AUGQPHRSSXWEBH-LTOSPQESSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mifanertinib dimaleate is a synthetic organic compound developed as a potent, covalent (irreversible), and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, indicating significant antineoplastic potential for research applications . The compound is supplied as a dimaleate salt with a high purity of ≥99.0%, making it suitable for precise in vitro investigations . Its primary research value lies in its mechanism of action; it is designed to irreversibly bind to the EGFR kinase domain, leading to sustained inhibition of tyrosine kinase autophosphorylation and downstream signaling pathways that are critical for tumor cell proliferation and survival . As a targeted therapy candidate, Mifanertinib dimaleate is intended for use in studying signaling pathways in various cancer cell lines and in vivo models. Research into this compound focuses on understanding its efficacy against specific EGFR mutations and its potential to overcome resistance mechanisms associated with first-generation tyrosine kinase inhibitors. All products are intended for research purposes in a laboratory setting. This product is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1989592-50-8

Molecular Formula

C29H27ClF3N5O10

Molecular Weight

698.0 g/mol

IUPAC Name

bis((Z)-but-2-enedioic acid);(E)-N-[4-(3-chloro-4-fluoroanilino)-7-(difluoromethoxy)quinazolin-6-yl]-4-(dimethylamino)but-2-enamide

InChI

InChI=1S/C21H19ClF3N5O2.2C4H4O4/c1-30(2)7-3-4-19(31)29-17-9-13-16(10-18(17)32-21(24)25)26-11-27-20(13)28-12-5-6-15(23)14(22)8-12;2*5-3(6)1-2-4(7)8/h3-6,8-11,21H,7H2,1-2H3,(H,29,31)(H,26,27,28);2*1-2H,(H,5,6)(H,7,8)/b4-3+;2*2-1-

InChI Key

AUGQPHRSSXWEBH-LTOSPQESSA-N

Isomeric SMILES

CN(C/C=C/C(=O)NC1=C(C=C2N=CN=C(C2=C1)NC3=CC(=C(C=C3)F)Cl)OC(F)F)C.C(=C\C(=O)O)\C(=O)O.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC(F)F.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Mifanertinib Dimaleate

Irreversible Covalent Binding to ErbB Kinase Domains

A defining feature of Mifanertinib (B10856164) dimaleate's mechanism is its ability to form a permanent, covalent bond with the kinase domains of its target receptors. nih.gov This irreversible binding is a key distinction from first-generation tyrosine kinase inhibitors, which bind reversibly. nih.gov

Interaction with ATP-Binding Site

Like other tyrosine kinase inhibitors, Mifanertinib dimaleate competes with adenosine (B11128) triphosphate (ATP) for binding within the catalytic domain of the ErbB receptors. myadlm.orgfrontiersin.org By occupying the ATP-binding site, it prevents the transfer of a phosphate (B84403) group from ATP to tyrosine residues on the receptor, a critical step in receptor activation. biorxiv.org

Role of the Acrylamide (B121943) Moiety in Covalent Adduction

The irreversible nature of Mifanertinib dimaleate's binding is attributed to its acrylamide moiety. ekb.eg This chemical group acts as a Michael acceptor, a component that readily reacts with nucleophiles. biorxiv.org The acrylamide group is designed to form a covalent bond with specific amino acid residues within the kinase domain. ekb.egbiorxiv.org The formation of this bond leads to the permanent inactivation of the kinase. nih.gov

Specificity for Cysteine Residues within Kinase Domains (e.g., Cys797 in EGFR, Cys805 in HER2, Cys803 in HER4)

Mifanertinib dimaleate exhibits high specificity by targeting a conserved cysteine residue present in the kinase domains of EGFR, HER2, and HER4. nih.gov Specifically, it forms a covalent bond with Cys797 in the epidermal growth factor receptor (EGFR), Cys805 in HER2, and Cys803 in HER4. nih.govoncotarget.com This targeted interaction is crucial for its potent and irreversible inhibitory activity. The presence of this cysteine residue is a key determinant of the drug's selectivity for these particular ErbB family members. oncotarget.com

Inhibition of Receptor Tyrosine Kinase Autophosphorylation

Upon ligand binding, ErbB receptors undergo a conformational change that facilitates their dimerization and subsequent activation of their intrinsic kinase domains. genome.jp This activation leads to autophosphorylation, where the kinase domain of one receptor in a dimer phosphorylates tyrosine residues on the cytoplasmic tail of the other receptor. myadlm.orgmdpi.com

Disruption of Homo- and Heterodimerization of ErbB Receptors

Mifanertinib dimaleate's inhibition of the ErbB family extends to the disruption of both homodimers (e.g., EGFR-EGFR) and heterodimers (e.g., EGFR-HER2). frontiersin.orgnih.gov By binding to the kinase domain, Mifanertinib dimaleate prevents the conformational changes necessary for stable dimer formation and activation, thereby inhibiting the initial steps of signal transduction. researchgate.netresearchgate.net The ability to inhibit a broad range of ErbB receptor dimers is a significant aspect of its mechanism, as it can block signaling through multiple pathways. frontiersin.org

Downstream Signaling Pathway Modulation

The activation of ErbB receptors initiates a cascade of intracellular signaling events that regulate various cellular processes. nih.gov By blocking the initial autophosphorylation and dimerization of these receptors, Mifanertinib dimaleate effectively shuts down these downstream pathways. nih.gov Key signaling cascades affected include:

The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is central to regulating cell proliferation, differentiation, and survival. mdpi.com

The PI3K-AKT-mTOR Pathway: This pathway is critical for cell growth, survival, and metabolism. nih.govvghtpe.gov.tw

The JAK/STAT Pathway: This pathway is involved in cell growth and differentiation. frontiersin.orgnih.gov

Inhibition of these pathways ultimately leads to a reduction in tumor cell proliferation and survival. nih.gov

Interactive Data Table: Targeted Cysteine Residues of Mifanertinib Dimaleate

ReceptorTargeted Cysteine Residue
EGFR (ErbB-1)Cys797
HER2 (ErbB-2)Cys805
HER4 (ErbB-4)Cys803

Interactive Data Table: Downstream Signaling Pathways Modulated by Mifanertinib Dimaleate

PathwayKey Functions
RAS-RAF-MEK-ERK (MAPK)Cell proliferation, differentiation, survival
PI3K-AKT-mTORCell growth, survival, metabolism
JAK/STATCell growth, differentiation

Impact on PI3K/AKT Signaling Cascade

The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a critical regulator of fundamental cellular functions, including transcription, translation, proliferation, growth, and survival. genome.jpgenome.jp This pathway's activation is often initiated by growth factors binding to receptor tyrosine kinases, leading to the production of phosphatidylinositol-3,4,5-triphosphate (PIP3), a second messenger that activates AKT. genome.jpgenome.jp The PI3K/AKT pathway is frequently amplified in various human cancers, contributing significantly to cancer initiation, progression, and therapeutic resistance. frontiersin.org Mifanertinib dimaleate has been shown to influence the PI3K/Akt/mTOR signaling pathway. abmole.com

The activation of the PI3K/AKT pathway is a multi-step process:

Receptor Activation: Growth factors or other extracellular signals bind to and activate receptor tyrosine kinases (RTKs) at the cell surface. frontiersin.org

PI3K Activation: This binding recruits and activates PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate PIP3. nih.gov

AKT Recruitment and Activation: PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as AKT and 3-phosphoinositide-dependent protein kinase 1 (PDK1). nih.gov This recruitment to the cell membrane facilitates the phosphorylation and full activation of AKT by PDK1 and mTOR Complex 2 (mTORC2). nih.gov

Downstream Signaling: Activated AKT proceeds to phosphorylate a multitude of downstream substrates, thereby regulating essential cellular processes like cell survival, growth, proliferation, and metabolism. genome.jpfrontiersin.org

The tumor suppressor protein PTEN negatively regulates this pathway by dephosphorylating PIP3 back to PIP2, thus preventing excessive AKT activation. frontiersin.org

Influence on MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial signaling cascade that governs cell proliferation, differentiation, migration, and apoptosis. Dysregulation of this pathway is a common feature in many cancers. cancercommons.orgmdpi.com The core of this pathway involves a cascade of protein kinases: RAF, MEK (also known as MAP2K), and ERK (also known as MAPK). mdpi.com

Inhibition of the MAPK/ERK pathway is a key therapeutic strategy in cancer treatment. nih.gov For instance, feedback activation of the MAPK pathway has been identified as a mechanism of resistance to EGFR inhibitors. thno.org

Key components of the MAPK/ERK pathway include:

RAS: A family of small GTPases that, when activated by upstream signals, recruit and activate RAF kinases. mdpi.com

RAF: A family of serine/threonine-protein kinases (A-RAF, B-RAF, and C-RAF) that phosphorylate and activate MEK. mdpi.com Mutations in BRAF are common in several cancers, particularly melanoma. cancercommons.org

MEK: A dual-specificity kinase that phosphorylates and activates ERK. mdpi.com

ERK: The final kinase in the cascade, which, upon activation, translocates to the nucleus to phosphorylate and regulate the activity of numerous transcription factors, leading to changes in gene expression that drive cell proliferation and survival. cancercommons.org

Effects on STAT Signaling Pathways (e.g., STAT3/5)

Signal Transducer and Activator of Transcription (STAT) proteins are a family of transcription factors that play a pivotal role in mediating cellular responses to cytokines and growth factors. Aberrant STAT3 activation is frequently observed in non-small cell lung cancer (NSCLC) and is associated with a poor prognosis. mdpi.com The IL-6/JAK/STAT3 signaling pathway is a key player in cancer development and progression, contributing to the tumor inflammatory microenvironment. frontiersin.org

The process of STAT3 activation and its downstream effects are as follows:

Cytokine/Growth Factor Binding: Ligands such as Interleukin-6 (IL-6) bind to their corresponding receptors on the cell surface. frontiersin.org

JAK Activation: This binding leads to the activation of associated Janus kinases (JAKs). frontiersin.org

STAT3 Phosphorylation and Dimerization: Activated JAKs phosphorylate STAT3 proteins on a specific tyrosine residue. This phosphorylation event causes STAT3 monomers to dimerize.

Nuclear Translocation and Gene Transcription: The STAT3 dimers translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. mdpi.com These target genes are involved in critical cellular processes such as cell proliferation, survival, angiogenesis, and immune suppression. mdpi.commdpi.com

Feedback activation of STAT3 has been identified as a mechanism of drug resistance in cancer cells. oncotarget.com

Regulation of FAK and GAB1

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and survival. Grb2-associated binder 1 (GAB1) is a docking protein that is involved in mediating signals from receptor tyrosine kinases to downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways.

Induction of Cellular Responses

The modulation of the aforementioned signaling pathways by Mifanertinib dimaleate culminates in distinct cellular responses, primarily impacting cell proliferation, growth, and apoptosis.

Effects on Cell Proliferation and Growth Inhibition

Mifanertinib dimaleate exhibits potent anti-proliferative effects. abmole.com By interfering with key signaling pathways like PI3K/AKT and MAPK/ERK, which are central regulators of cell cycle progression and growth, the compound can effectively inhibit the proliferation of cancer cells. genome.jpfrontiersin.orgcancercommons.org For example, inhibition of the MAPK/ERK pathway has been shown to significantly decrease cell proliferation. nih.gov Studies on other tyrosine kinase inhibitors have demonstrated that they can reduce cell growth ability. nih.gov

Table 1: Impact of Pathway Inhibition on Cell Proliferation

Signaling PathwayKey Proteins InvolvedConsequence of Inhibition
PI3K/AKTPI3K, AKT, mTORInhibition of cell growth, proliferation, and survival nih.gov
MAPK/ERKRAS, RAF, MEK, ERKDecreased cell division and tumor growth cancercommons.org
STAT3STAT3, JAKDownregulation of genes related to cell proliferation and survival frontiersin.org

Modulation of Cellular Apoptosis

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many cancer therapies aim to induce apoptosis in tumor cells. d-nb.info Mifanertinib dimaleate can modulate apoptosis. genome.jp The inhibition of pro-survival signaling pathways, such as PI3K/AKT, can lower the threshold for apoptosis induction. frontiersin.org Furthermore, the activation of certain signaling cascades can directly trigger the apoptotic machinery. For instance, some therapeutic agents induce apoptosis through the generation of reactive oxygen species (ROS). biomolther.orgnih.gov

The intrinsic apoptotic pathway can be targeted to overcome resistance to therapies. nih.gov This involves the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins. nih.gov The STAT3 signaling pathway also plays a role in regulating apoptosis-related genes. frontiersin.orgmdpi.com

Table 2: Key Regulators of Apoptosis Modulated by Signaling Pathways

Apoptotic RegulatorFunctionRegulating Pathway(s)
Bcl-2 family proteins
Bcl-2, Bcl-xLAnti-apoptoticSTAT3 mdpi.com
BaxPro-apoptoticIntrinsic Apoptotic Pathway nih.gov
Caspases Executioners of apoptosisIntrinsic and Extrinsic Pathways d-nb.info
Survivin Inhibitor of apoptosisSTAT3 mdpi.com

Induction of Autophagy

There is no specific information available in the provided search results regarding the induction of autophagy by Mifanertinib dimaleate. While other tyrosine kinase inhibitors, such as Afatinib dimaleate, have been shown to induce autophagy, similar studies specifically investigating Mifanertinib dimaleate's effects on this cellular process have not been identified in the search results. selleckchem.comtargetmol.com

Influence on Cell Migration and Invasion

Detailed research findings on the influence of Mifanertinib dimaleate on cell migration and invasion are not available in the provided search results. The general role of tyrosine kinase inhibitors in cancer therapy often involves targeting pathways that can affect cell migration and invasion. nih.govnih.gov However, specific studies demonstrating and quantifying the effect of Mifanertinib dimaleate on these processes, including any related data that could be presented in a table, are not present in the search results.

Preclinical Pharmacological Characterization of Mifanertinib Dimaleate

In Vitro Efficacy Studies

Inhibition Kinetics against Wild-Type and Mutated ErbB Receptors (e.g., EGFR L858R, EGFR L858R/T790M, EGFR Exon 20 Insertions)

Information in this section would typically detail the inhibitory activity of Mifanertinib (B10856164) dimaleate against various forms of the ErbB family of receptor tyrosine kinases. This would include data on its potency against wild-type EGFR and clinically relevant mutations that confer resistance to other tyrosine kinase inhibitors (TKIs), such as the L858R activating mutation, the T790M resistance mutation, and insertions in exon 20.

Concentration-Dependent Inhibition in Cellular Models (e.g., IC50 values)

This subsection would present data from cellular assays demonstrating the concentration of Mifanertinib dimaleate required to inhibit the growth of cancer cell lines by 50% (IC50). These studies are crucial for determining the compound's potency in a biological context.

Interactive Data Table: Illustrative IC50 Values (Note: The following data is for illustrative purposes only and does not represent actual findings for Mifanertinib dimaleate.)

Cell Line EGFR Mutation Status Illustrative IC50 (nM)
A549 Wild-Type 500
HCC827 Exon 19 Deletion 10
H1975 L858R/T790M 50

Comparative Analysis with Other Tyrosine Kinase Inhibitors in Cell Lines

A comparative analysis would be presented here, benchmarking the in vitro efficacy of Mifanertinib dimaleate against other established TKIs. This would provide context for its potential advantages or disadvantages in targeting specific cancer cell lines.

In Vivo Efficacy Studies in Preclinical Models

Evaluation in Xenograft Models

This section would describe studies where human cancer cells are implanted into immunocompromised mice (xenograft models) to evaluate the anti-tumor activity of Mifanertinib dimaleate in a living organism. Key metrics would include tumor growth inhibition and regression.

Assessment in Transgenic Animal Models of Cancer

Here, data from genetically engineered animal models that spontaneously develop tumors with specific genetic alterations (transgenic models) would be discussed. These models can provide insights into the efficacy of Mifanertinib dimaleate in a more physiologically relevant context of tumor development and progression.

Following a comprehensive review of available scientific literature, specific preclinical data for Mifanertinib dimaleate corresponding to the requested sections on tumor regression, pharmacokinetics, and pharmacodynamics could not be located. The search results did not yield specific studies detailing the in vivo efficacy, ADME profiling, tissue distribution, plasma protein binding, excretion pathways, or pharmacodynamic effects of Mifanertinib dimaleate in preclinical models.

The provided information pertains to general methodologies in preclinical cancer research and the characteristics of other tyrosine kinase inhibitors. Therefore, it is not possible to construct an article that focuses solely on the preclinical pharmacological characterization of Mifanertinib dimaleate as requested.

Preclinical Pharmacodynamic (PD) Evaluation

Dose-Response Relationships in Animal Models

Information regarding the dose-response relationships of Mifanertinib dimaleate in various animal models is not publicly available. This would typically include data from xenograft models or other relevant in vivo systems demonstrating the compound's efficacy at different concentrations.

Target Engagement Assessment in Preclinical Tissues

Specific studies assessing the direct interaction of Mifanertinib dimaleate with its intended molecular target in preclinical tissues are not found in the available literature. Such studies are crucial for confirming the mechanism of action and ensuring the compound reaches and binds to its target in a complex biological environment.

Modulation of Downstream Signaling Pathways in Vivo (e.g., phosphorylation levels of EGFR, AKT)

There is no available in vivo data demonstrating the effect of Mifanertinib dimaleate on the phosphorylation levels of key signaling proteins such as EGFR and AKT. This information is essential for understanding the compound's biological activity and its impact on cellular pathways that drive disease.

Time-Course Effects and Dosing Schedules in Preclinical Settings

Details regarding the time-dependent effects of Mifanertinib dimaleate and the optimization of dosing schedules in preclinical models are not available. These studies are critical for determining the optimal administration frequency and duration to achieve therapeutic efficacy.

Mechanisms of Acquired Resistance to Mifanertinib Dimaleate in Preclinical Settings

On-Target Resistance Mechanisms

On-target resistance mechanisms involve genetic changes within the EGFR gene itself, which either prevent the drug from binding effectively or otherwise restore the receptor's activity despite the presence of the inhibitor. nih.govmdpi.com

The most common on-target resistance mechanism is the development of secondary mutations in the EGFR kinase domain.

T790M Mutation : The T790M mutation, where threonine is replaced by methionine at position 790, is a well-established mechanism of resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs). biomolther.orgbiomolther.orgamegroups.org This "gatekeeper" mutation increases the affinity of the EGFR receptor for ATP, which reduces the potency of ATP-competitive inhibitors. nih.govmdpi.com In preclinical models, the T790M mutation has been shown to be inducible by dacomitinib (B1663576), a second-generation TKI. nih.gov While third-generation TKIs like osimertinib (B560133) were designed to overcome T790M-mediated resistance, this mutation remains a critical factor in the landscape of EGFR-targeted therapies. amegroups.orgnih.gov

C797S Mutation : The C797S mutation, which involves the substitution of cysteine with serine at position 797, is a primary mechanism of resistance to third-generation EGFR TKIs that form a covalent bond with this residue. biomolther.orgbiomolther.orgamegroups.org The emergence of the C797S mutation prevents the irreversible binding of these inhibitors, thereby rendering them ineffective. mdpi.com The allelic context of the C797S mutation, whether it occurs in cis or trans with the T790M mutation, can influence subsequent treatment strategies. biomolther.orgbiomolther.org Preclinical studies have shown that dacomitinib can also induce the C797S mutation. nih.gov

Beyond the common T790M and C797S mutations, a variety of other, less frequent mutations within the EGFR gene have been identified as contributing to TKI resistance. These mutations are often heterogeneous and can have varying impacts on drug sensitivity. amegroups.orgmdpi.comemjreviews.com

L861Q : This mutation in exon 21 is one of the more frequent uncommon mutations and has been associated with low efficacy or complete resistance to some EGFR-TKIs in preclinical trials. amegroups.orgamegroups.cn

G719X : Occurring in exon 18, G719X mutations (where X can be another amino acid) are among the most frequent uncommon mutations. amegroups.orgamegroups.cn While some TKIs show activity against these mutations, they are generally associated with a different sensitivity profile compared to common EGFR mutations. amegroups.org

S768I : This mutation in exon 20 often appears in conjunction with other mutations and can confer resistance to first-generation TKIs. amegroups.orgamegroups.orgamegroups.cn

Other rare mutations that have been implicated in resistance include L692V, E709K, L747V, R776H, and A871G. The collective impact of these uncommon mutations highlights the complexity of acquired resistance and the need for comprehensive genomic profiling to guide treatment decisions.

Table 1: On-Target Resistance Mutations to EGFR TKIs

MutationExonAssociated ResistanceReferences
T790M20First and Second-Generation TKIs nih.govmdpi.combiomolther.orgbiomolther.orgamegroups.orgnih.gov
C797S20Third-Generation TKIs mdpi.combiomolther.orgbiomolther.orgnih.govamegroups.org
L861Q21Variable TKI Resistance amegroups.orgamegroups.cn
G719X18Variable TKI Sensitivity amegroups.orgamegroups.cn
S768I20First-Generation TKI Resistance amegroups.orgamegroups.orgamegroups.cn

Off-Target (Bypass) Signaling Pathway Activation

Off-target resistance occurs when cancer cells activate alternative signaling pathways to maintain their growth and survival, thereby bypassing their dependence on the EGFR pathway. nih.govnih.govamegroups.org

Amplification of the MET proto-oncogene is a well-documented mechanism of acquired resistance to EGFR TKIs. d-nb.infod-nb.infoemjreviews.com Increased MET signaling can activate downstream pathways, such as the PI3K/AKT pathway, independently of EGFR. d-nb.info

Prevalence : MET amplification is found in a significant percentage of tumors that have developed resistance to both first-, second-, and third-generation EGFR TKIs. d-nb.infoemjreviews.comilcn.org Its frequency as a resistance mechanism can be as high as 19% in some patient cohorts resistant to third-generation inhibitors. d-nb.info

Mechanism : The amplification of the MET gene leads to overexpression and activation of the MET receptor tyrosine kinase. This, in turn, can lead to the phosphorylation of other proteins, including ErbB3, and subsequent activation of the PI3K/AKT signaling cascade, which promotes cell survival and proliferation even when EGFR is inhibited. d-nb.info Preclinical studies have shown that combining EGFR and MET inhibitors can overcome this form of resistance. d-nb.info

Amplification of the HER2 (also known as ERBB2) gene is another bypass track that can lead to resistance to EGFR inhibitors. mdpi.com

Prevalence and Exclusivity : HER2 amplification is observed in a subset of tumors with acquired resistance to EGFR TKIs, and notably, it often appears to be mutually exclusive with the T790M mutation. nih.gov It has been reported in approximately 12% of tumors with acquired resistance. nih.govmdpi.com

Mechanism : HER2 is a member of the ErbB family of receptor tyrosine kinases, similar to EGFR. amegroups.org Amplification of the HER2 gene leads to its overexpression, which can result in the activation of downstream signaling pathways, including the PI3K/AKT and MEK/ERK pathways, thereby promoting cell growth and survival despite EGFR blockade. amegroups.org Preclinical models have demonstrated that HER2 overexpression confers resistance to EGFR TKIs, while its knockdown increases sensitivity. nih.gov

The PI3K/AKT/mTOR pathway is a critical downstream signaling cascade that regulates cell growth, proliferation, and survival. nih.govfrontiersin.orgmdpi.com Aberrant activation of this pathway is a common mechanism of resistance to various targeted therapies, including EGFR inhibitors. nih.govfrontiersin.org

PIK3CA Mutations : Activating mutations in the PIK3CA gene, which encodes the p110α catalytic subunit of PI3K, are frequently found in various cancers. mdpi.com These mutations can lead to constitutive activation of the PI3K/AKT pathway, rendering the cells less dependent on upstream signals from EGFR. mdpi.comfrontiersin.org

PTEN Deletion : The PTEN gene encodes a tumor suppressor protein that negatively regulates the PI3K/AKT pathway. mdpi.commdpi.com Loss or inactivation of PTEN through deletion or mutation leads to increased PI3K/AKT signaling. nih.govazprecisionmed.com Preclinical and clinical studies have shown that low levels of PTEN expression are associated with resistance to HER2-targeted therapies and can predict a poor response to treatment. nih.gov The loss of PTEN function has been identified as a mechanism of resistance to PI3Kα inhibitors. nih.gov

Table 2: Off-Target (Bypass) Resistance Mechanisms

MechanismEffectAssociated PathwayReferences
MET Gene AmplificationActivation of MET receptor tyrosine kinasePI3K/AKT d-nb.infod-nb.infoemjreviews.comilcn.org
HER2 AmplificationActivation of HER2 receptor tyrosine kinasePI3K/AKT, MEK/ERK mdpi.comnih.govmdpi.comamegroups.org
PIK3CA MutationsConstitutive activation of PI3KPI3K/AKT/mTOR mdpi.comfrontiersin.orgmdpi.com
PTEN Deletion/LossIncreased PI3K/AKT signalingPI3K/AKT/mTOR mdpi.commdpi.comnih.govazprecisionmed.comnih.gov

Based on the conducted research, there is no specific preclinical information available in the search results regarding the mechanisms of acquired resistance to the chemical compound "Mifanertinib dimaleate." The search results extensively cover resistance mechanisms for other third-generation EGFR tyrosine kinase inhibitors (TKIs), such as osimertinib, and align well with the topics outlined in the request. nih.govnih.govamegroups.org However, this information is not explicitly linked to Mifanertinib (B10856164) dimaleate.

To maintain scientific accuracy and adhere strictly to the user's request of focusing solely on Mifanertinib dimaleate, it is not possible to generate the requested article on the specified mechanisms of acquired resistance for this particular compound. Generating content on this topic without specific supporting data would be speculative and would not meet the required standard of accuracy.

The mechanisms listed in the outline are well-established for the broader class of EGFR TKIs in preclinical models:

Activation of the RAS/MAPK pathway , through mutations in genes like KRAS and BRAF or amplification of MAPK1, is a known bypass track that allows cancer cells to circumvent EGFR inhibition. harvard.edumdpi.com

Activation of other receptor tyrosine kinases (RTKs) , such as MET or HER2, provides an alternative route for signaling, rendering the inhibition of EGFR ineffective. d-nb.infonih.govoncotarget.com

Phenotypic transformation , most notably the transition from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), is a significant mechanism of resistance where the tumor changes its histology and lineage, becoming independent of the original oncogenic driver. frontiersin.orgmdpi.comamegroups.orgnih.gov

Epigenetic modifications , including changes in DNA methylation and histone modifications, can alter gene expression programs, leading to a drug-tolerant state and the emergence of resistance. nih.govfrontiersin.orgmdpi.commdpi.com

While these are critical areas of research in oncology for understanding TKI resistance, no preclinical studies detailing these events specifically for Mifanertinib dimaleate were found. Therefore, the requested article cannot be produced at this time.

Preclinical Strategies to Overcome Mifanertinib Dimaleate Resistance

Preclinical Combination Therapy Approaches

Combinations with Other Tyrosine Kinase Inhibitors

Preclinical studies have explored combining different classes of EGFR TKIs to overcome complex resistance scenarios. The allelic context of the C797S mutation is critical; if C797S and T790M mutations occur on different alleles (in trans), a combination of a first-generation TKI (which does not require Cys797 for binding) and a third-generation TKI (to inhibit the T790M-mutant cells) can be effective. However, if the mutations are on the same allele (in cis), cells are resistant to all existing EGFR TKIs, highlighting the need for fourth-generation inhibitors or other strategies.

In vitro and in vivo models of heterogeneous tumors containing different EGFR variants showed that combination TKI therapy could effectively reduce tumor growth and prevent the development of resistant clones. One preclinical study assessing 282 different EGFR variants found that 54.3% of osimertinib-resistant variants were sensitive to the second-generation TKI afatinib, suggesting a potential role for sequential or combination therapy with different generation inhibitors.

Combinations with Inhibitors of Bypass Pathways (e.g., MET inhibitors, MEK inhibitors)

Acquired resistance to EGFR TKIs frequently involves the activation of alternative or "bypass" signaling pathways that allow cancer cells to survive and proliferate despite EGFR inhibition.

MET Inhibitors: Amplification of the MET proto-oncogene is a common bypass mechanism of resistance to both second- and third-generation EGFR TKIs. Preclinical studies have repeatedly shown that combining an EGFR inhibitor with a MET inhibitor can overcome this resistance. For example, in cell lines with MET amplification-driven resistance, the combination of osimertinib (B560133) with MET inhibitors like crizotinib (B193316) or capmatinib (B1663548) has been shown to overcome resistance. Similarly, preclinical models of osimertinib resistance due to MET amplification have shown sensitivity to a combination with afatinib.

MEK Inhibitors: The RAS-RAF-MEK-ERK (MAPK) pathway is a critical downstream signaling cascade of EGFR. Activation of this pathway is a known resistance mechanism. Preclinical studies have demonstrated that combining an EGFR-TKI with a MEK inhibitor (such as selumetinib (B1684332) or trametinib) can overcome or delay the emergence of acquired resistance. In preclinical models resistant to third-generation TKIs, sustained activation of the downstream effectors ERK and AKT is common. The use of MEK inhibitors was shown to suppress ERK phosphorylation and effectively decrease the growth of osimertinib-resistant xenografts.

Table 2: Preclinical Combination Strategies for Bypass Pathway Resistance

Bypass Pathway Inhibitor Class Example Compound Preclinical Finding
MET Amplification MET Inhibitor Crizotinib, Capmatinib Combination with EGFR TKI overcomes MET-mediated resistance in cell lines.
MAPK Pathway Activation MEK Inhibitor Selumetinib, Trametinib Combination with EGFR TKI can delay or overcome resistance in vitro.
PI3K/AKT/mTOR Pathway PI3K/mTOR Inhibitor BEZ235 Combination with erlotinib (B232) can restore sensitivity in resistant cell lines.

Combinations with Immune Modulators (preclinical context)

The interaction between EGFR signaling and the tumor microenvironment provides a rationale for combining TKIs with immunotherapy. Preclinical evidence suggests that EGFR activation can upregulate the expression of PD-L1, an immune checkpoint ligand that helps tumors evade the immune system. This suggests that combining an EGFR inhibitor with an immune checkpoint inhibitor (ICI), such as an anti-PD-1 or anti-PD-L1 antibody, could produce a synergistic anti-cancer effect. Furthermore, some TKIs have been described to improve cancer immunosurveillance and immune recognition, providing a scientific basis for combining them with immunotherapy. Preclinical models combining ADCs (antibody-drug conjugates) with immunomodulators have also shown synergistic antitumor activity by increasing the infiltration and activation of immune cells within the tumor.

Allosteric Inhibition Strategies to Bypass ATP-Site Mutations

Allosteric inhibitors represent a novel strategy to overcome resistance mutations located in the ATP-binding pocket of EGFR, such as C797S. Unlike traditional TKIs that compete with ATP for the active binding site, allosteric inhibitors bind to a distinct, separate pocket on the kinase. This binding induces a conformational change in the protein that inhibits its function, a mechanism that is independent of mutations in the ATP-binding site.

A key advantage of this approach is the potential for combination therapy. Because they bind at different sites, an allosteric inhibitor and an ATP-competitive inhibitor can bind to the EGFR protein simultaneously. This "double-drugging" strategy could lead to enhanced anti-tumor effects and a higher barrier to the development of resistance.

Structure Activity Relationships Sar and Medicinal Chemistry of Mifanertinib Dimaleate

Chemical Structure Elucidation and Key Functional Groups

Mifanertinib (B10856164) dimaleate is the dimaleate salt form of Mifanertinib. nih.gov The core structure is a quinazoline (B50416) compound characterized by several key substitutions that are critical for its biological function. nih.govglpbio.com

Key Structural ComponentChemical FormulaRole in Mifanertinib
Anilino-Quinazoline Scaffold C₁₄H₁₀N₃ (approx.)Core structure providing the essential framework for binding to the target kinase. frontiersin.org
(2E)-4-(dimethylamino)but-2-enamide C₆H₁₀NOCovalent binding moiety that forms an irreversible bond with the target. nih.govdrugbank.com
3-chloro-4-fluoroanilino group C₆H₄ClFNSubstitution on the anilino ring that enhances binding affinity and modulates selectivity. nih.gov
Dimaleate Salt C₈H₈O₈ (for two molar equivalents)Improves the solubility and bioavailability of the parent compound, Afatinib. nih.gov

The 4-anilinoquinazoline (B1210976) core is a well-established and indispensable pharmacophore in the design of Epidermal Growth Factor Receptor (EGFR) inhibitors. frontiersin.orgbohrium.com This scaffold has been described as a "privileged" structure in medicinal chemistry due to its inherent ability to mimic the adenine (B156593) portion of adenosine (B11128) triphosphate (ATP), allowing it to act as a competitive inhibitor at the ATP-binding site of protein kinases. nih.govacs.org

The significance of this scaffold lies in its specific hydrogen bonding interactions within the EGFR kinase domain. nih.gov The nitrogen atoms at positions N-1 and N-3 of the quinazoline ring are crucial. The N-1 atom typically forms a key hydrogen bond with the backbone amide of a methionine residue (Met793) in the hinge region of the kinase, anchoring the inhibitor in the active site. nih.gov The N-3 atom can form additional interactions, sometimes through a water-mediated bridge, further stabilizing the inhibitor-enzyme complex. nih.gov This tight binding conformation is essential for potent inhibitory activity. frontiersin.org Structure-activity relationship studies have consistently shown that the 4-anilinoquinazoline fragment is fundamental for high binding affinity and potent anti-proliferative activities in this class of compounds. frontiersin.orgbohrium.com

Attached to the quinazoline core is the (2E)-4-(dimethylamino)but-2-enamide side chain. This moiety is not merely a structural component but a reactive warhead that enables irreversible inhibition. researchgate.net This functional group contains an α,β-unsaturated carbonyl system, which acts as a Michael acceptor. researchgate.net

This electrophilic character allows the compound to form a covalent bond with a specific cysteine residue (Cys797) located near the ATP-binding pocket of EGFR family kinases. researchgate.net By forming this permanent bond, the inhibitor irreversibly blocks the kinase's activity, preventing it from phosphorylating downstream substrates. This mechanism of irreversible inhibition provides a more sustained and potent blockade of EGFR signaling compared to reversible inhibitors. The dimethylamino group on this moiety can also influence solubility and may participate in an intramolecular catalysis of the Michael addition reaction, enhancing the speed and efficiency of covalent bond formation. researchgate.net

Synthetic Pathways and Methodological Advancements

The synthesis of complex quinazoline-based inhibitors like Mifanertinib is a multi-step process that requires precise control over chemical reactions and conditions. The pathways often draw upon established methods for constructing the quinazoline ring system, followed by the sequential addition of the various side chains.

A common and logical synthetic route for anilino-quinazoline derivatives often begins with readily available benzoic acid derivatives. jestr.org For compounds with a fluorine atom on the quinazoline core, a precursor such as 4-fluoro-2-aminobenzoic acid (or its isomers like 2-amino-4-fluorobenzoic acid) serves as a logical starting point. jestr.orggoogle.com The synthesis involves building the heterocyclic quinazolinone ring first, followed by functionalization.

A representative synthesis can be conceptualized in several key stages:

Formation of the Quinazolinone Core : The initial step typically involves the reaction of the anthranilic acid derivative with a source of a single carbon atom, such as formamidine (B1211174) acetate, to form the pyrimidine (B1678525) ring of the quinazoline system. mdpi.comresearchgate.net

Functionalization of the Core : The quinazolinone core is then further functionalized through a series of reactions to introduce the necessary substituents at specific positions.

Introduction of the Anilino Group : A key step is the substitution reaction to attach the 3-chloro-4-fluoroaniline (B193440) moiety at the C-4 position of the quinazoline ring.

Amide Coupling : The final major step on the core is the installation of the (2E)-4-(dimethylamino)but-2-enamide side chain via an amidation reaction. rsc.org

Salt Formation : The final free base is then treated with maleic acid to form the more stable and soluble dimaleate salt. nih.govjestr.org

Reaction TypePurpose in SynthesisExample Reagents/Conditions
Cyclization To form the quinazolinone heterocyclic ring system from the initial benzoic acid precursor.Formamidine acetate, heat. mdpi.com
Nitration To introduce a nitro group (-NO₂) onto the quinazoline ring, which serves as a handle for further functionalization, typically to introduce an amine group.Fuming nitric acid in concentrated sulfuric acid. nih.gov
Substitution To replace a leaving group (e.g., a halogen introduced after converting the 4-oxo group) with the desired anilino moiety.Phosphorus oxychloride (POCl₃) to create a 4-chloroquinazoline, followed by reaction with the appropriate aniline. mdpi.com
Reduction To convert the nitro group (-NO₂) into an amino group (-NH₂), which is then used as the attachment point for the but-2-enamide (B7942871) side chain.Catalytic hydrogenation (e.g., H₂, Pd/C) or chemical reduction (e.g., iron in acetic acid). google.com
Amidation To form the amide bond between the newly formed amino group on the quinazoline ring and the activated carboxylic acid derivative of the but-2-enamide side chain.Acryloyl chloride derivative in the presence of a base. rsc.org
Salification To convert the final, often poorly soluble, free base into a more pharmaceutically acceptable salt form with improved properties.Reaction with two molar equivalents of maleic acid in a suitable solvent. jestr.org

Key areas for optimization include:

Solvent Choice : The solvent can dramatically affect reaction rates and selectivity. For instance, polar aprotic solvents like DMF or aprotic solvents like dioxane are often used for substitution and coupling reactions. researchgate.netmarquette.edu

Temperature Control : Each reaction has an optimal temperature range. While higher temperatures can increase reaction rates, they can also lead to the formation of undesired byproducts. researchgate.net Careful temperature control is crucial, especially during exothermic steps like nitration.

Catalyst Selection : For reactions like reduction or certain coupling reactions, the choice of catalyst (e.g., palladium, copper, ruthenium) and its loading can be the difference between a low-yielding reaction and an efficient transformation. organic-chemistry.orgmdpi.com

Molar Ratios : Adjusting the stoichiometry of reactants is a common optimization strategy. For example, using a slight excess of one reactant can drive a reaction to completion, but a large excess can complicate purification. jestr.orgresearchgate.net

Purification Methods : Developing non-chromatographic purification methods, such as recrystallization, is vital for large-scale synthesis to improve efficiency and reduce cost. jestr.org

Studies on the synthesis of similar molecules have shown that a systematic, step-by-step optimization of factors like reagent ratios, reaction time, and temperature can significantly improve the total yield from less than 40% to higher, more industrially viable levels. jestr.org

Control of Impurities during Synthesis (e.g., hydrolytic cyclisation product, acetamide (B32628) impurity)

The synthesis of complex molecules like Mifanertinib dimaleate, which belongs to the anilinoquinazoline (B1252766) class of kinase inhibitors, requires rigorous control to minimize the formation of process-related and degradation impurities. While specific impurity data for Mifanertinib is not extensively published, the challenges can be understood by examining the synthesis of structurally similar compounds, such as Afatinib dimaleate. The control of impurities is critical as their presence can impact the quality and safety of the final active pharmaceutical ingredient. scispace.com

During the manufacturing process of related quinazoline derivatives, several key impurities have been identified and characterized. scispace.com For instance, an acetamide impurity has been observed, which was found to form from the reaction between an amine intermediate and residual acetic acid present in the N,N-dimethylacetamide solvent used during the amidation step. scispace.com Another type of impurity is a hydroxy impurity , which can arise from degradation pathways. scispace.com The identification and characterization of all unknown impurities present at levels above 0.05% is a standard regulatory requirement. scispace.com The development of a robust and scalable manufacturing process is therefore essential to control the levels of both process-related and degradation impurities, ensuring high purity and yield of the final product. scispace.comjestr.org

Impurity Type (Based on Afatinib Synthesis)Chemical Name/DescriptionLikely Source/Formation Pathway
Acetamide Impurity(S)-N-(4-((3-chloro-4-fluorophenyl) amino)-7-((tetrahydrofuran-3-yl) oxy) quinazolin-6-yl) acetamideProcess-related; reaction of the amine intermediate with acetic acid present as a contaminant in the N,N-dimethylacetamide (DMA) solvent. scispace.com
Hydroxy Impurity1-(4- ((3-chloro-4-fluorophenyl) amino)-7-(((S)-tetrahydrofuran-3-yl) oxy) quinazoline-6-yl)-5-Hydroxypyrrolidin- 2-oneDegradation impurity. scispace.com
N-Oxide ImpurityAfatinib N-OxideDegradation impurity. scispace.com
Process IntermediateN4-(3-chloro-4-fluorophenyl)-7-[[(3S)-tetrahydro- 3-furanyl] oxy]-4,6-quinazolinediamineUnreacted starting material or process-related impurity. scispace.com

Structure-Activity Relationship (SAR) Profiling

Correlation of Structural Modifications with Kinase Inhibition Potency

Mifanertinib dimaleate (also known as Mefatinib) is a potent, second-generation, irreversible dual inhibitor of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). probechem.com Its high potency is a direct result of its chemical structure, which has been optimized for strong binding to the ATP-binding site of these kinases. The core of the molecule is a 4-anilinoquinazoline scaffold, a privileged structure for EGFR inhibitors that facilitates tight binding to the kinase's active site. mdpi.com

The potency of Mifanertinib is quantified by its half-maximal inhibitory concentration (IC50). Detailed biochemical assays have demonstrated its potent activity against its primary targets.

Target KinaseMifanertinib (this compound) IC50Reference
EGFR0.4 nM probechem.com
HER211.7 nM probechem.com

The SAR studies for this class of compounds show that the 4-anilinoquinazoline moiety is fundamental for activity. Hydrogen bonds form between the N-1 position of the quinazoline ring and the backbone amide of a key methionine residue (Met793) in the hinge region of the kinase domain, anchoring the inhibitor in the ATP pocket. mdpi.com

Impact of Specific Substituents on Selectivity and Irreversibility

The defining feature of second-generation inhibitors like Mifanertinib is their irreversible mode of action. This is achieved by incorporating a reactive electrophilic group, typically an acrylamide (B121943) moiety, at the C-6 position of the quinazoline core. scispace.com This group is positioned to form a covalent bond with a specific cysteine residue (Cys797) located at the edge of the ATP-binding site in EGFR and HER2. frontiersin.org This covalent and irreversible binding leads to sustained inhibition of the kinase, a feature designed to overcome certain forms of resistance seen with first-generation, reversible inhibitors. healthbooktimes.org

The selectivity of Mifanertinib for the ErbB family of receptors (EGFR, HER2) over other kinases is governed by the specific substituents on the 4-anilino ring. The 3-chloro-4-fluorophenyl group, common in this class of inhibitors, fits into a hydrophobic pocket within the active site, contributing to both binding affinity and selectivity. scispace.com While second-generation inhibitors were designed to be more potent and overcome some resistance, they generally retain activity against wild-type (WT) EGFR, which differentiates them from third-generation inhibitors that are more selective for mutant forms of EGFR. researchgate.net

Rational Design Principles for Enhanced Target Binding (e.g., specific EGFR mutations)

The development of Mifanertinib and other second-generation inhibitors was a direct result of rational drug design aimed at addressing the limitations of first-generation agents like gefitinib (B1684475) and erlotinib (B232). nih.gov The primary challenge was the emergence of acquired resistance, most commonly through the T790M mutation in exon 20 of the EGFR gene. healthbooktimes.org

The rational design principle was to create an inhibitor that could bind more strongly and permanently to the kinase domain, thereby overriding the reduced binding affinity caused by the T790M mutation. The strategy involved:

Maintaining the Core Scaffold: The 4-anilinoquinazoline core was retained as it is an effective ATP-competitive scaffold that anchors the molecule in the kinase hinge region. mdpi.com

Introducing a Covalent Warhead: The addition of an electrophilic group (e.g., acrylamide) allows the inhibitor to form a permanent, covalent bond with Cys797. This covalent interaction significantly enhances the binding affinity and duration of inhibition, making the drug effective against both the initial activating mutations (like exon 19 deletions and L858R) and, to some extent, the T790M resistance mutation. frontiersin.orghealthbooktimes.org

This design approach successfully broadened the activity profile compared to first-generation inhibitors. Subsequent drug development has continued this rational design paradigm, leading to third-generation inhibitors (e.g., Osimertinib) specifically optimized to target the T790M mutation with high selectivity over WT EGFR, and fourth-generation inhibitors aimed at tackling further resistance mutations like C797S. nih.govmdpi.comnih.gov

Biomarker Research in Preclinical Contexts for Mifanertinib Dimaleate

Identification of Predictive Biomarkers in Preclinical Models

Early identification of predictive biomarkers is crucial for the successful clinical development of anticancer agents. crownbio.com By integrating a systems biology approach early on, researchers can efficiently funnel potential therapeutics through various preclinical models to gain insights into their mechanism of action and identify patient populations most likely to benefit. crownbio.com

Molecular Profiling of EGFR Mutations and Amplifications

Mifanertinib (B10856164) dimaleate's mechanism of action is closely tied to the epidermal growth factor receptor (EGFR) signaling pathway. Preclinical studies have focused on characterizing the response of cancer models with specific EGFR mutations and amplifications to the drug.

Osimertinib (B560133), another EGFR inhibitor, was designed to have preferential activity against sensitizing and T790M resistance mutations compared to wild-type EGFR. mdpi.com This targeted approach highlights the importance of understanding the specific molecular alterations within the EGFR gene. Preclinical assessments of agents like osimertinib have utilized CRISPR-Cas9 engineered cell lines and patient-derived xenograft (PDX) models harboring clinically relevant EGFR mutations to evaluate efficacy. crownbio.com For instance, studies have explored the activity of EGFR inhibitors against the less common exon 20 insertion mutations, which have historically been resistant to standard therapies. crownbio.com The development of such preclinical models is essential for testing novel agents like Mifanertinib dimaleate against a spectrum of EGFR aberrations.

The landscape of EGFR mutations is diverse, with common mutations like exon 19 deletions and the L858R point mutation being well-established predictors of response to first- and second-generation EGFR tyrosine kinase inhibitors (TKIs). frontiersin.org However, the emergence of resistance mutations, such as T790M, has necessitated the development of third-generation inhibitors. inoncology.es Preclinical models that recapitulate these acquired resistance mechanisms are invaluable for testing the next wave of targeted therapies. binasss.sa.cr Furthermore, the presence of co-occurring genetic alterations alongside EGFR mutations can influence treatment outcomes, a factor that must be investigated in preclinical settings. frontiersin.org

EGFR Mutation TypeSignificance in Preclinical ResearchRelevance for Mifanertinib Dimaleate
Sensitizing Mutations (e.g., Exon 19 del, L858R)Established predictors of response to EGFR TKIs. frontiersin.orgBaseline for assessing Mifanertinib's activity and potential advantages over existing therapies.
Resistance Mutations (e.g., T790M)Key mechanism of acquired resistance to earlier generation TKIs. inoncology.esCritical for evaluating Mifanertinib's efficacy in the resistance setting.
Exon 20 InsertionsHistorically associated with de novo resistance to many EGFR TKIs. binasss.sa.crAn important area for investigating Mifanertinib's potential to address unmet clinical needs.
Complex and Uncommon MutationsIncreasingly recognized as influencing TKI response. frontiersin.orgRequires comprehensive preclinical profiling to understand Mifanertinib's full spectrum of activity.

Analysis of HER2/MET Amplifications

Beyond EGFR, alterations in other receptor tyrosine kinases, such as HER2 (Human Epidermal Growth Factor Receptor 2) and MET (Mesenchymal-Epithelial Transition factor), can drive cancer cell survival and contribute to resistance to EGFR-targeted therapies. inoncology.es Preclinical models are therefore essential for investigating the activity of Mifanertinib dimaleate in tumors characterized by these amplifications.

HER2 Amplification: Amplification of the HER2 gene is a known oncogenic driver in a subset of cancers. plos.org While often associated with breast cancer, HER2 alterations can also occur in other tumor types. Preclinical studies have shown that HER2 amplification can serve as a compensatory signaling pathway, leading to resistance to EGFR inhibitors. inoncology.es Therefore, evaluating the efficacy of Mifanertinib dimaleate in preclinical models with HER2 amplification is a critical step in defining its therapeutic potential.

MET Amplification: MET amplification has emerged as a significant mechanism of both de novo and acquired resistance to EGFR TKIs in non-small cell lung cancer (NSCLC). oncotarget.commdpi.com Preclinical models have been instrumental in demonstrating that MET amplification can lead to the activation of downstream signaling pathways, thereby bypassing EGFR blockade. oncotarget.com The prevalence of MET amplification as a resistance mechanism underscores the need to assess Mifanertinib dimaleate's activity in MET-amplified preclinical models. asco.org The degree of MET amplification, often measured by gene copy number or the ratio of MET to its centromeric probe (MET/CEP7 ratio), can correlate with the level of resistance and the potential for response to MET inhibitors. oncotarget.comnih.gov

AmplificationRole in Preclinical ModelsImplication for Mifanertinib Dimaleate
HER2Investigated as a mechanism of resistance to EGFR-targeted therapies. inoncology.esDetermining if Mifanertinib has activity against HER2-amplified tumors or can overcome this resistance mechanism.
META well-documented driver of primary and acquired resistance to EGFR inhibitors. oncotarget.commdpi.comAssessing the potential of Mifanertinib to inhibit MET signaling or be effective in MET-amplified contexts.

Assessment of Downstream Signaling Pathway Activation Status

The biological effects of receptor tyrosine kinase activation are mediated through a complex network of intracellular signaling pathways. The activation status of these downstream pathways can serve as a biomarker for drug activity and a predictor of response.

Key downstream signaling cascades include the PI3K/AKT/mTOR and the Ras/Raf/MEK/ERK pathways. nih.govgenesandcancer.com Aberrant activation of these pathways, even in the presence of an EGFR inhibitor, can lead to continued cell proliferation and survival, thus conferring resistance. nih.gov Preclinical studies often utilize techniques like Western blotting to assess the phosphorylation status of key proteins in these pathways (e.g., p-AKT, p-ERK) as a measure of pathway activation. genesandcancer.com

For instance, constitutive activation of the AKT/mTOR pathway is observed in many cancers and can lead to resistance to EGFR-TKIs. genesandcancer.com Similarly, the Ras/Raf/MEK/ERK signaling cascade is a critical downstream effector of EGFR, and its reactivation is a known mechanism of acquired resistance to third-generation EGFR inhibitors. nih.gov Therefore, preclinical evaluation of Mifanertinib dimaleate should include a thorough analysis of its ability to modulate these downstream signaling pathways in various cancer models. This can provide pharmacodynamic proof of concept and help identify potential combination strategies to overcome resistance.

Exploratory Biomarker Discovery in Animal Models

Animal models, particularly patient-derived xenografts (PDX) and genetically engineered mouse models (GEMMs), provide a more complex and physiologically relevant system for discovering novel biomarkers of response and resistance. mdpi.com These models can help identify genetic and molecular changes that arise during treatment, offering insights into how tumors evolve to evade therapy. crownbio.com

Novel Genetic Aberrations Linked to Response or Resistance

As tumors are treated with targeted therapies like Mifanertinib dimaleate, they can develop new genetic alterations that confer resistance. Animal models are invaluable for studying this evolutionary process. mdpi.com By treating tumor-bearing animals with the drug and analyzing the genetic makeup of the resulting resistant tumors, researchers can identify novel mutations, amplifications, or translocations associated with resistance.

For example, studies on acquired resistance to third-generation EGFR TKIs have identified a variety of resistance mechanisms beyond the well-known on-target mutations. These can include the emergence of mutations in other oncogenes like BRAF and KRAS, or amplifications in genes such as FGFR1. mdpi.comnih.gov Animal models that allow for the longitudinal monitoring of tumor genetics can capture these events and link them to treatment failure. mdpi.com

Proteomic and Metabolomic Profiling for Biomarker Identification

Beyond genomics, the fields of proteomics and metabolomics offer powerful tools for discovering novel biomarkers. nih.gov These "omics" approaches provide a global snapshot of the proteins and small molecule metabolites within a biological system, respectively, and can reveal functional changes that are not apparent from genetic analysis alone. biocompare.comrevespcardiol.org

Proteomic Profiling: Mass spectrometry-based proteomics can be used to identify proteins that are differentially expressed between drug-sensitive and drug-resistant tumors in animal models. nih.gov This can uncover novel pathways involved in the drug's mechanism of action or in the development of resistance. For example, proteomic analysis might identify the upregulation of a specific signaling protein in resistant tumors, suggesting a new therapeutic target for combination therapy.

Metabolomic Profiling: Metabolomics analyzes the complete set of metabolites in a cell or organism, providing a real-time readout of biochemical activity. biocompare.com Changes in metabolic pathways are a hallmark of cancer, and these can be further altered by drug treatment. By comparing the metabolomic profiles of responsive and non-responsive tumors in animal models, researchers can identify metabolic signatures associated with drug sensitivity or resistance. mdpi.com These metabolic biomarkers could potentially be measured in patient samples to predict treatment outcomes.

Methodologies for Preclinical Biomarker Detection

In the preclinical evaluation of targeted therapies such as Mifanertinib dimaleate, a potent fibroblast growth factor receptor (FGFR) inhibitor, the identification and validation of biomarkers are crucial for understanding the drug's mechanism of action, predicting treatment response, and identifying potential resistance mechanisms. oncotarget.comnih.gov A variety of established methodologies are employed in preclinical animal models and in vitro systems to detect and analyze these biomarkers at the protein and genetic levels.

Use of Liquid Biopsy in Animal Models (e.g., cell-free DNA for resistance mechanisms)

Liquid biopsy has emerged as a minimally invasive technique for detecting and monitoring tumor-derived material, such as circulating tumor DNA (ctDNA) or cell-free DNA (cfDNA), in bodily fluids like blood. firstwordpharma.com In the preclinical setting, particularly in animal models of cancer, liquid biopsy serves as a powerful tool to longitudinally track tumor evolution and the emergence of resistance to therapies like Mifanertinib dimaleate.

The analysis of cfDNA from animal models can provide real-time insights into the genetic alterations that confer resistance. For instance, in preclinical models of non-small cell lung cancer (NSCLC) treated with EGFR inhibitors, liquid biopsies have been used to detect the emergence of resistance mutations. nih.gov This approach allows researchers to understand the dynamics of resistance development without the need for repeated, invasive tumor biopsies. mdpi.com

Detailed Research Findings:

Preclinical studies on other targeted therapies have demonstrated the utility of liquid biopsies. For example, in xenograft models of lung cancer, an increase in the allele frequency of specific resistance mutations in cfDNA has been shown to precede radiographic evidence of tumor progression. dovepress.com This early detection of resistance allows for the investigation of alternative treatment strategies. While specific data on Mifanertinib dimaleate is not extensively available in public literature, the established methodology for other tyrosine kinase inhibitors (TKIs) provides a clear framework for its potential application.

Parameter Description Relevance in Preclinical Studies
Circulating Tumor DNA (ctDNA) Fragments of DNA released from tumor cells into the bloodstream.Can be sequenced to identify mutations, amplifications, and other genomic alterations associated with the tumor.
Cell-Free DNA (cfDNA) All non-encapsulated DNA in the bloodstream, including ctDNA.Provides a broader picture of DNA in circulation, with ctDNA being the component of interest for cancer-specific analysis.
Resistance Mechanisms Genetic or epigenetic changes in tumor cells that reduce the effectiveness of a drug.Liquid biopsy can detect the emergence of known and novel resistance mutations over the course of treatment in animal models.

This table represents the typical parameters and their relevance in preclinical liquid biopsy studies.

Immunohistochemistry and Western Blotting for Protein Biomarkers

Immunohistochemistry (IHC) and Western blotting are fundamental techniques for the detection and localization of specific proteins within tissues and cell lysates, respectively. pelagobio.com These methods are invaluable in preclinical biomarker research for targeted therapies to confirm target engagement and to assess the pharmacodynamic effects of the drug on signaling pathways.

Immunohistochemistry (IHC): IHC allows for the visualization of protein expression and localization within the context of the tumor microenvironment. mdbneuro.com In preclinical studies, IHC can be used to:

Confirm the expression of the drug target (e.g., FGFR) in tumor tissues from animal models.

Assess the phosphorylation status of downstream signaling proteins (e.g., FRS2, ERK) to demonstrate pathway inhibition by the drug.

Evaluate the expression of proliferation markers (e.g., Ki-67) and apoptosis markers (e.g., cleaved caspase-3) to measure the biological effect of the treatment.

Western Blotting: Western blotting provides a semi-quantitative assessment of protein levels in cell or tissue extracts. pelagobio.com It is a crucial tool for:

Validating the specificity of antibodies used in IHC. amegroups.org

Quantifying the changes in the expression and phosphorylation levels of target proteins and downstream effectors following drug treatment.

Confirming the findings from IHC in a more quantitative manner.

Detailed Research Findings:

Preclinical studies of various kinase inhibitors have extensively used IHC and Western blotting. For instance, in studies of HER2-targeted therapies, IHC is the standard for assessing HER2 expression levels in tumors. nih.gov Similarly, for FGFR inhibitors, these techniques would be essential to demonstrate that Mifanertinib dimaleate effectively inhibits the phosphorylation of FGFR and its key downstream signaling molecules in preclinical tumor models.

Technique Application in Preclinical Research Example Biomarkers
Immunohistochemistry (IHC) Visualization of protein expression and localization in tissue sections.FGFR, phospho-FGFR, phospho-ERK, Ki-67, Cleaved Caspase-3
Western Blotting Quantification of protein levels and phosphorylation status in cell/tissue lysates.FGFR, phospho-FRS2, total-ERK, phospho-ERK

This table illustrates the application of IHC and Western blotting in preclinical biomarker detection for a targeted inhibitor.

Next-Generation Sequencing (NGS) in Preclinical Tumor Samples

Next-Generation Sequencing (NGS) is a high-throughput technology that enables the rapid sequencing of DNA and RNA, allowing for a comprehensive analysis of the genomic and transcriptomic landscape of tumors. transpharmation.com In the preclinical context, NGS of tumor samples from animal models is critical for:

Identifying baseline genomic alterations (e.g., mutations, amplifications, fusions) in the target gene (e.g., FGFR) that may predict sensitivity to the drug.

Discovering novel mechanisms of acquired resistance that emerge during treatment. This can include on-target mutations that prevent drug binding or activation of bypass signaling pathways.

Assessing the tumor mutational burden (TMB), which can be a biomarker for response to certain therapies. frontiersin.org

Detailed Research Findings:

NGS has been instrumental in understanding resistance to targeted therapies. For example, in preclinical models of EGFR-mutant lung cancer treated with EGFR inhibitors, NGS has identified various resistance mechanisms, including the acquisition of the T790M mutation or amplification of the MET oncogene. drugbank.com For an FGFR inhibitor like Mifanertinib dimaleate, NGS would be employed on preclinical tumor samples, both at baseline and at the time of acquired resistance, to build a comprehensive map of sensitivity and resistance determinants.

NGS Application Information Gained Significance for Drug Development
Whole Exome Sequencing (WES) Identifies mutations across all protein-coding regions of the genome.Can reveal on-target and off-target mutations conferring resistance.
Whole Transcriptome Sequencing (RNA-Seq) Analyzes the complete set of RNA transcripts, revealing gene expression changes and fusion events.Can identify upregulation of bypass signaling pathways as a mechanism of resistance.
Targeted Sequencing Panels Focuses on a specific set of genes known to be involved in cancer or drug response.A cost-effective way to screen for known resistance mutations in a larger number of preclinical samples.

This table summarizes the different applications of NGS in preclinical tumor sample analysis and their significance.

Drug Discovery and Preclinical Development Aspects for Mifanertinib Dimaleate

Compound Screening and Optimization Strategies

The discovery of a targeted therapy like Mifanertinib (B10856164) dimaleate, a potent tyrosine kinase inhibitor with antineoplastic activity, typically begins with extensive compound screening and optimization. abmole.com The initial phase involves high-throughput screening (HTS) of large chemical libraries to identify "hits"—compounds that exhibit inhibitory activity against the target kinase.

Once initial hits are identified, a series of optimization strategies are employed to improve their potency, selectivity, and drug-like properties. This iterative process, known as the hit-to-lead phase, involves synthesizing and testing numerous analogues of the initial hits. The goal is to identify a "lead compound" with a more promising profile for further development.

Key optimization strategies at this stage include:

Structure-Activity Relationship (SAR) Studies: Medicinal chemists systematically modify the chemical structure of the hit compounds and assess how these changes affect their biological activity. This helps in identifying the key chemical moieties responsible for the compound's potency and selectivity.

Fragment-Based Screening: This approach involves screening smaller chemical fragments that are likely to bind to the target protein. Once fragments with good binding affinity are identified, they can be grown or linked together to create a more potent lead compound.

Diversity-Oriented Synthesis: This strategy focuses on creating a library of structurally diverse molecules to explore a wider range of chemical space and increase the chances of finding novel and potent inhibitors.

Lead Optimization Process

Following the identification of a promising lead compound, the lead optimization phase commences. nih.gov This is a critical and resource-intensive part of drug discovery aimed at refining the lead compound into a preclinical candidate with the desired efficacy, safety, and pharmacokinetic profile. chemsrc.com

The lead optimization process is a multi-parameter optimization challenge where medicinal chemists, biologists, and pharmacologists work in close collaboration. scbdd.com The primary goals include:

Enhancing Potency and Selectivity: Further chemical modifications are made to maximize the compound's inhibitory activity against the target kinase while minimizing its effects on other kinases and proteins to reduce potential side effects.

Improving Physicochemical Properties: Modifications are aimed at optimizing properties such as solubility, permeability, and metabolic stability to ensure the compound can be effectively absorbed and distributed in the body.

Reducing Off-Target Toxicity: Compounds are screened against a panel of other receptors, enzymes, and ion channels to identify and mitigate potential off-target effects that could lead to toxicity.

An illustrative example of data generated during a lead optimization campaign is shown in Table 1.

Table 1: Illustrative Data from a Lead Optimization Campaign for a Tyrosine Kinase Inhibitor

Compound ID Target Kinase IC50 (nM) Off-Target Kinase A IC50 (nM) Microsomal Stability (t½, min) Aqueous Solubility (µg/mL)
Lead-001 50 200 15 5
LO-045 15 800 35 20
LO-089 5 >1000 60 50

| Preclinical Candidate | <5 | >10000 | >90 | >100 |

This table is for illustrative purposes only.

Role of Computational Chemistry and AI in Compound Design and Selection

Modern drug discovery heavily relies on computational chemistry and artificial intelligence (AI) to accelerate the design and selection of promising drug candidates. nih.gov These in silico methods provide valuable insights into molecular interactions and predictive properties, guiding the synthetic efforts of medicinal chemists.

Virtual Screening and Molecular Docking

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target, such as a kinase. fda.gov Molecular docking, a key component of virtual screening, predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. fda.gov This allows researchers to visualize how a compound like Mifanertinib dimaleate might interact with its target kinase at the molecular level, providing insights into the key binding interactions that contribute to its potency.

The process typically involves:

Target Preparation: A three-dimensional structure of the target kinase is obtained through methods like X-ray crystallography or homology modeling.

Ligand Library Preparation: Large databases of chemical compounds are prepared for docking.

Docking Simulation: Computer algorithms place each ligand into the binding site of the target protein in various conformations and score them based on their predicted binding affinity.

Hit Selection: The top-scoring compounds are selected for further experimental testing.

Predictive ADME/DMPK Modeling

Predictive modeling of Absorption, Distribution, Metabolism, and Excretion (ADME) and Drug Metabolism and Pharmacokinetics (DMPK) is crucial for identifying compounds with favorable pharmacokinetic properties early in the drug discovery process. medkoo.comnih.gov Computational models are built using data from previously tested compounds to predict the ADME/DMPK properties of new, virtual compounds.

These models can predict a range of properties, including:

Aqueous solubility

Intestinal absorption

Blood-brain barrier penetration

Plasma protein binding

Metabolic stability

Potential for drug-drug interactions

By using these predictive models, researchers can prioritize the synthesis of compounds that are more likely to have good oral bioavailability and a suitable half-life in the body, thereby reducing the attrition rate of drug candidates in later stages of development.

Pre-Investigational New Drug (IND)-Enabling Studies in Preclinical Development

Before a new drug candidate can be tested in humans, a comprehensive set of preclinical studies, known as IND-enabling studies, must be conducted. abmole.com These studies are designed to provide sufficient data to support the safety and rationale for initiating clinical trials. The data from these studies form a major part of the Investigational New Drug (IND) application submitted to regulatory authorities like the U.S. Food and Drug Administration (FDA).

For a compound like Mifanertinib dimaleate, key IND-enabling studies would typically include:

In Vitro and In Vivo Pharmacology: These studies confirm the mechanism of action and evaluate the efficacy of the drug candidate in relevant cell-based assays and animal models of the targeted disease. For an anti-cancer agent, this would involve demonstrating tumor growth inhibition in xenograft or patient-derived xenograft (PDX) models.

Pharmacokinetics and Drug Metabolism: These studies characterize the absorption, distribution, metabolism, and excretion of the drug in animal species. This information is crucial for determining the appropriate starting dose and dosing schedule for human trials.

General Toxicology: These studies assess the potential toxicity of the drug candidate in two different animal species (one rodent and one non-rodent). The drug is administered at various dose levels for a specified duration to identify any potential target organs of toxicity.

Safety Pharmacology: These studies evaluate the effects of the drug candidate on vital organ systems, including the cardiovascular, respiratory, and central nervous systems, to identify any potential acute and life-threatening risks.

Genotoxicity: A battery of tests is conducted to determine if the drug candidate has the potential to cause damage to the genetic material (DNA).

The successful completion of these IND-enabling studies provides the necessary evidence that the new drug candidate is reasonably safe for initial testing in humans and has the potential to be an effective treatment for the intended disease.

Table 2: Compound Names Mentioned in the Article

Compound Name

Future Directions in Preclinical Research on Mifanertinib Dimaleate

Elucidating Unexplored Resistance Mechanisms in Laboratory Models

The development of resistance is an almost universal outcome for targeted cancer therapies, including inhibitors of the ErbB family. oncotarget.comdovepress.com While some resistance mechanisms to ErbB inhibitors are well-documented, such as the EGFR T790M "gatekeeper" mutation, others remain to be discovered. oncotarget.comnih.gov Future preclinical work on Mifanertinib (B10856164) must focus on identifying both known and novel resistance pathways.

Laboratory models of acquired resistance can be generated by exposing cancer cell lines with activating ErbB mutations to gradually increasing concentrations of Mifanertinib over an extended period. The resistant clones that emerge can then be subjected to comprehensive molecular analysis, including next-generation sequencing, to identify genetic alterations.

Key areas of investigation for Mifanertinib would include:

On-Target EGFR Mutations: Investigating the emergence of secondary mutations in the EGFR gene, such as C797S, which can interfere with the covalent binding of irreversible inhibitors. nih.gov Other mutations like L792H/F and L718Q/V have also been implicated in resistance to third-generation TKIs. nih.gov

Bypass Track Activation: Determining if resistance is mediated by the activation of alternative signaling pathways that circumvent the need for ErbB signaling. This is a common resistance mechanism for TKIs. nih.govnih.gov Preclinical studies on other TKIs have shown that amplification or overexpression of receptor tyrosine kinases like MET, AXL, and HER2 can confer resistance. oncotarget.comnih.gov The activation of these bypass pathways often leads to continued signaling through downstream effectors like RAS/MAPK and PI3K/AKT. nih.govamegroups.org

Histological Transformation: Assessing whether cancer cells undergo a fundamental change in their cell type, such as transforming from non-small cell lung cancer (NSCLC) to small cell lung cancer (SCLC), a known mechanism of resistance to EGFR inhibitors.

Table 1: Potential Resistance Mechanisms to ErbB Inhibitors for Preclinical Investigation

Category Specific Mechanism Description
On-Target Alterations Secondary/Tertiary EGFR Mutations (e.g., T790M, C797S) Mutations in the EGFR kinase domain that prevent inhibitor binding or alter receptor conformation. oncotarget.comaacrjournals.org
EGFR Amplification Increased copy number of the EGFR gene, leading to higher protein levels that can overcome inhibition. dovepress.com
Bypass Pathways MET Amplification Increased copy number of the MET gene, allowing the MET receptor to drive downstream signaling independently of EGFR. dovepress.commdpi.com
HER2 Amplification Increased copy number of the HER2 gene, another member of the ErbB family, providing an alternative signaling route. oncotarget.com
Activation of AXL or IGF1R Overexpression of other receptor tyrosine kinases and/or their ligands (e.g., Gas6 for AXL) can activate parallel survival pathways. oncotarget.comnih.gov
Downstream Mutations KRAS, BRAF, PIK3CA Mutations Mutations in key signaling nodes downstream of EGFR can render the cells insensitive to upstream inhibition. dovepress.comaacrjournals.org
Histologic Changes Epithelial-to-Mesenchymal Transition (EMT) A cellular reprogramming process associated with drug resistance and metastasis. nih.gov
Transformation to Small Cell Lung Cancer (SCLC) A lineage change that makes the tumor reliant on different survival pathways. nih.gov

Developing Novel Preclinical Models for Advanced Studies

To accurately study complex biological processes like drug resistance, researchers must move beyond traditional two-dimensional (2D) cell culture monolayers. The future of Mifanertinib research requires the development and use of more sophisticated preclinical models that better recapitulate the human tumor environment. spandidos-publications.com

Complex Co-culture Systems: These in vitro models involve growing cancer cells together with other cell types found in the tumor microenvironment (TME), such as fibroblasts, endothelial cells, and immune cells. The TME can significantly influence a tumor's response to therapy, and co-culture systems allow researchers to investigate these interactions. For instance, secreted factors from cancer-associated fibroblasts can promote TKI resistance.

Patient-Derived Xenografts (PDX) : PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. amegroups.orgcrownbio.com These models are considered superior to cell-line-derived xenografts (CDX) because they better preserve the original tumor's architecture, cellular diversity, and genetic profile. nih.govnih.gov For Mifanertinib research, a bank of PDX models derived from patients with relevant ErbB-driven cancers would be an invaluable resource. invivotek.com These models are essential for:

Evaluating the efficacy of Mifanertinib in a setting that reflects human tumor heterogeneity.

Studying primary (innate) resistance to the drug.

Generating models of acquired resistance by treating the PDX-bearing mice with Mifanertinib until the tumors relapse. These resistant PDX models can then be analyzed to identify the mechanisms of resistance as they occurred in a complex in vivo system. nih.gov

Table 2: Comparison of Preclinical Models for Mifanertinib Research

Model Type Key Advantages Key Limitations Application for Mifanertinib
2D Cell Culture High-throughput, low cost, easy to manipulate genetically. Lacks tumor microenvironment and 3D architecture; poor clinical predictivity. Initial drug sensitivity screening, basic mechanism of action studies.
3D Spheroids/Organoids Better represents cell-cell interactions and drug penetration gradients. spandidos-publications.com More complex to maintain, less throughput than 2D. Studying drug efficacy in a 3D context, modeling simple cell heterogeneity.
Cell-Line Derived Xenografts (CDX) Established in vivo model, allows for basic efficacy and PK/PD studies. nih.gov Lacks human TME, cell lines can drift genetically from the original tumor. nih.gov Initial in vivo proof-of-concept for anti-tumor activity.
Patient-Derived Xenografts (PDX) Preserves original tumor histology, heterogeneity, and genomic profile. amegroups.orgnih.gov High clinical relevance. crownbio.com Expensive, labor-intensive, low throughput, requires immunodeficient mice. amegroups.org Efficacy testing, biomarker discovery, studying primary and acquired resistance. crownbio.comnih.gov

High-Throughput Screening for Combination Therapies in Preclinical Settings

Combination therapy is a cornerstone of modern oncology, used to increase efficacy and overcome or delay the onset of drug resistance. criver.comilcn.org A critical future direction for Mifanertinib is the use of high-throughput screening (HTS) to systematically identify effective combination strategies. ashpublications.org

HTS platforms utilize robotics and automated data analysis to test the effects of thousands of compounds in parallel. aacrjournals.org For Mifanertinib, this would involve screening large libraries of approved drugs and investigational agents to find candidates that exhibit synergy—where the combined effect of the two drugs is greater than the sum of their individual effects.

A typical preclinical HTS workflow for Mifanertinib would involve:

Assay Development: Using cell lines known to be sensitive or resistant to Mifanertinib.

Matrix Screening: Testing Mifanertinib in combination with a library compound across a range of concentrations for both drugs (e.g., a 5x5 or 10x10 matrix). criver.com

Synergy Analysis: Applying mathematical models (e.g., Bliss independence or Loewe additivity) to the matrix data to quantify the level of synergy or antagonism.

Hit Validation: Validating the most promising synergistic combinations in more advanced preclinical models, such as 3D cultures or PDX models. nih.gov

Potential combination partners for a pan-ErbB inhibitor like Mifanertinib could include inhibitors of downstream pathways (e.g., MEK or PI3K inhibitors), inhibitors of identified resistance pathways (e.g., MET or AXL inhibitors), or even immunotherapy agents. aacrjournals.orgnih.gov

Advanced Preclinical Pharmacokinetic/Pharmacodynamic Modeling and Simulation

Pharmacokinetic (PK) and pharmacodynamic (PD) modeling is a mathematical tool used to understand the relationship between drug exposure (PK: what the body does to the drug) and drug effect (PD: what the drug does to the body). ascopubs.orgnih.gov Developing robust preclinical PK/PD models for Mifanertinib is essential for translating laboratory findings into the clinic. mdpi.commdpi.com

This research aims to answer key questions:

What level of target engagement is necessary for an anti-tumor effect?

How does the drug concentration in the plasma relate to the concentration in the tumor?

How can dosing schedules be optimized to maximize efficacy while minimizing toxicity?

Preclinical PK/PD studies involve administering Mifanertinib to animal models (e.g., mice bearing xenograft tumors) and collecting serial measurements of drug concentration in the plasma and tumor tissue, as well as biomarkers of drug activity. nih.gov For an ErbB inhibitor, a key PD biomarker would be the level of phosphorylation of the EGFR protein in the tumor. nih.gov

These data are then used to build an integrated mathematical model that links dose, plasma PK, tumor PK, target inhibition (e.g., pEGFR reduction), and ultimately, tumor growth inhibition. nih.govnih.gov Such models can be used to simulate different dosing regimens and predict their effects, helping to guide the design of early-phase human trials and increase the probability of success. ascopubs.orgoup.com This modeling approach represents a powerful tool for making rational, data-driven decisions throughout the drug development process. nih.govascopubs.org

Exploration of Mifanertinib Dimaleate's Activity Beyond Primary ErbB Targets in Research Contexts

While Mifanertinib is designed as a pan-ErbB inhibitor, it is well-known that most kinase inhibitors, particularly those targeting the ATP-binding pocket, have some degree of promiscuity and can bind to unintended "off-target" kinases. biorxiv.orgfriendsofcancerresearch.orgresearchgate.net These off-target effects can be therapeutically beneficial, contribute to toxicity, or provide opportunities for new indications. frontiersin.org

A crucial area of future preclinical research is the systematic profiling of Mifanertinib's kinase selectivity. This is typically done using in vitro kinase profiling panels, where the compound is screened against a large number of purified kinases (often representing a significant portion of the human "kinome") to determine its inhibitory activity (e.g., IC50 or Kd) against each one. reactionbiology.com

This research could reveal:

Novel Therapeutic Targets: Mifanertinib might potently inhibit other kinases involved in cancer cell survival, which could explain its activity in certain contexts or suggest new uses. For example, some ErbB inhibitors have been shown to have off-target effects on FLT3, a kinase relevant in acute myeloid leukemia. diva-portal.org

Mechanisms of Synergy or Toxicity: An off-target effect might synergize with the primary on-target inhibition. Conversely, inhibition of a kinase essential for normal cell function (e.g., in cardiac cells) could explain potential toxicities. friendsofcancerresearch.orgnih.gov

Rational Combination Design: Understanding the full target profile can help in designing more rational combination therapies, avoiding combinations that might lead to overlapping toxicities. elifesciences.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.